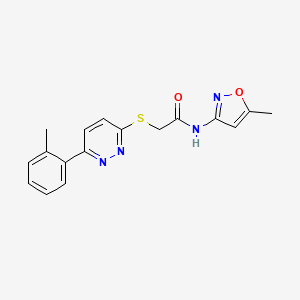

N-(5-methylisoxazol-3-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-5-3-4-6-13(11)14-7-8-17(20-19-14)24-10-16(22)18-15-9-12(2)23-21-15/h3-9H,10H2,1-2H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKKRMYLQGMLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including an isoxazole ring and a pyridazine moiety, is being studied for its pharmacological properties, particularly in the context of drug discovery and development.

The molecular formula of this compound is C17H16N4O2S, with a molecular weight of 340.4 g/mol. Its structural composition includes:

- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Pyridazine Ring : A six-membered ring with two nitrogen atoms.

- Thioether Linkage : Connecting the isoxazole and pyridazine components.

The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by modulating enzymatic activity or influencing signal transduction pathways. For example, it could act as an inhibitor or antagonist at certain biological sites, impacting cellular functions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally similar to this compound. For instance, a series of pyridazine derivatives were evaluated for their antibacterial and antifungal activities against various strains. The results indicated varying degrees of effectiveness, with some compounds displaying significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

In Vitro Studies

In vitro evaluations have been conducted to assess the inhibition potential of this compound on human carbonic anhydrase (hCA) isoforms. While the results showed modest inhibition against certain isoforms, they suggested that derivatives of this compound could serve as lead molecules for further development .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has revealed that modifications to the isoxazole or pyridazine rings can significantly affect biological activity. For instance, substituents on the aromatic rings can enhance or diminish antimicrobial potency. This highlights the importance of chemical diversity in optimizing therapeutic efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide | Isoxazole and pyridazine | Moderate antibacterial activity |

| N-(5-methylisoxazol-3-yl)-2-(6-(m-tolyl)pyridazin-1(6H)-yl)acetamide | Isoxazole and pyridazine | Lower activity compared to para-substituted analogs |

This table illustrates how variations in substituents can lead to differences in biological activity, emphasizing the need for targeted synthesis in drug development.

Case Study 1: Antimicrobial Efficacy

In a study examining various derivatives, one particular compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.0048 mg/mL against E. coli, indicating strong antibacterial properties . Such findings support the potential application of these compounds in treating bacterial infections.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of hCA isoforms revealed that while most derivatives exhibited weak inhibition, some showed promising results that warrant further exploration for selective inhibitors . This suggests potential therapeutic applications in conditions where carbonic anhydrase plays a role.

Comparison with Similar Compounds

Triazinoindole-Linked Thioacetamides ()

Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (24) replace the pyridazine core with a triazinoindole system. Key differences include:

Quinazolinone-Linked Thioacetamides ()

N-(5-Methylisoxazol-3-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (5) () shares the 5-methylisoxazole group but incorporates a sulfamoylphenyl-substituted quinazolinone. Notable features:

Thiadiazole and Pyridazine Derivatives ()

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8) replaces the isoxazole with a thiadiazole and substitutes pyridazine with a thienyl group:

- Molecular Weight : 363.5 g/mol, comparable to the target compound’s estimated weight (~340–360 g/mol).

- Solubility : 1.5 µg/mL at pH 7.4, indicating moderate hydrophobicity due to the thienyl substituent .

Substituent Effects on Key Properties

Table 1: Comparative Analysis of Thioacetamide Derivatives

Key Observations:

Pyridazine vs.

Ortho-Tolyl vs.

Synthetic Yields : Moderate yields (e.g., 68% for compound 5 in ) suggest optimization opportunities for the target compound’s synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.